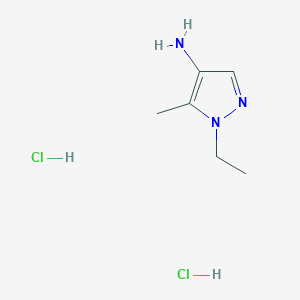

1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride is a chemical compound with the molecular formula C6H11N3.2HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazine with methyl ethyl ketone under acidic conditions to form the pyrazole ring. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted pyrazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 1-Ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride

- 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride

- 4-Ethyl-3-methyl-1H-pyrazol-5-amine hydrochloride

Uniqueness

1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Biological Activity

1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring with specific substitutions that influence its biological activity. The molecular formula is C6H11N3⋅2HCl, with an average mass of approximately 125.175 g/mol. Its solid-state at room temperature and classification as toxic if ingested highlight the need for careful handling in laboratory and clinical settings.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Anticancer Activity : Studies indicate that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown significant growth inhibition in HepG2 (liver cancer) and HeLa (cervical cancer) cells, with mean growth percentages of 54.25% and 38.44%, respectively .

- Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities, which are crucial in combating oxidative stress-related diseases. Certain derivatives have demonstrated pronounced antioxidant activity across various assays .

- Anti-inflammatory Effects : Similar pyrazole derivatives have been noted for their anti-inflammatory properties, suggesting that modifications to the structure could enhance these effects .

The biological effects of this compound are attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation. For example, docking studies have suggested potential interactions with cyclooxygenase enzymes (COX), which are critical in inflammatory pathways .

- Cell Cycle Modulation : Research indicates that certain pyrazole derivatives can induce cell cycle arrest at the G2/M phase, promoting apoptosis in cancer cells through the regulation of pro-apoptotic and anti-apoptotic proteins .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other pyrazole derivatives:

| Compound Name | Molecular Formula | Notable Biological Activity |

|---|---|---|

| 1-Methylpyrazole | C4H6N2 | Solvent; less biologically active |

| 3-Ethylpyrazole | C6H8N2 | Potential herbicide |

| 4-Methylpyrazole | C5H7N3 | Studied for antifungal properties |

The unique ethyl and methyl substitutions on the pyrazole ring differentiate this compound from others, potentially enhancing its binding affinity to biological targets.

Case Studies and Research Findings

Several studies have focused on the biological effects of pyrazole derivatives:

- Anticancer Efficacy : A study demonstrated that compounds similar to this compound showed significant cytotoxicity against multiple cancer cell lines, including NCI-H23 (non-small cell lung cancer) and HCT-15 (colon cancer), with IC50 values indicating strong inhibitory effects .

- Mechanistic Insights : Investigations into the mechanism revealed that these compounds could interfere with critical signaling pathways such as p38 MAPK and VEGFR-2, which are involved in cancer cell proliferation and survival .

- Toxicological Studies : While showing promise as therapeutic agents, some studies highlight the acute toxicity associated with certain pyrazole derivatives, necessitating further research into their safety profiles before clinical application .

Properties

IUPAC Name |

1-ethyl-5-methylpyrazol-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-3-9-5(2)6(7)4-8-9;;/h4H,3,7H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXFBLMWSNZDTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)N)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.